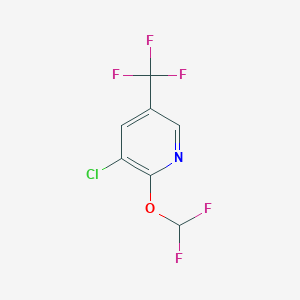

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZUFGXZLGFMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a gas-phase chlorofluorination process. This involves the reaction of 3-methylpyridine with hydrogen fluoride and chlorine in a fluidized bed reactor, using catalysts like CrO-Al or CrCl-Al to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogous pyridine derivatives, highlighting substituent differences and their implications:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) at position 5 is common across all compounds, enhancing electron withdrawal and stabilizing the pyridine ring.

- Position 2 Substituents: The difluoromethoxy group (OCF₂H) in the target compound provides steric bulk and moderate polarity, contrasting with the cyano (CN) group’s high polarity in 3-chloro-2-cyano-5-(trifluoromethyl)pyridine .

- Fluorine vs.

Biological Activity

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine (CAS No. 1214349-15-1) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of halogen and trifluoromethyl groups, which can significantly influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H4ClF5N

- Molecular Weight : 227.55 g/mol

- IUPAC Name : 3-chloro-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine

This compound's unique structural features enhance its lipophilicity and bioavailability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group increases the compound's hydrophobic character, allowing for better membrane permeability. Additionally, the chlorinated and difluoromethoxy substituents can facilitate binding to target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various fluorinated pyridine derivatives, including this compound. The compound has shown promising activity against several bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to assess the potential anticancer properties of the compound. Notably, it exhibited selective cytotoxic effects on prostate cancer (PC3) and colon cancer (SW480) cell lines while showing minimal toxicity towards normal human cells.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 |

| SW480 (Colon Cancer) | 20 |

| HaCaT (Normal Keratinocytes) | >100 |

These findings indicate that while the compound has significant anticancer potential, it maintains a favorable safety profile against normal cells.

Case Studies

-

Case Study on Antimicrobial Resistance :

A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of fluorinated pyridines, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how modifications in the chemical structure can enhance antimicrobial efficacy without increasing toxicity. -

Study on Anticancer Activity :

Research presented at the Annual Meeting of the American Association for Cancer Research showed that this compound induced apoptosis in cancer cells by activating caspase pathways. This research underscores the compound's potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination. A validated route starts with 3-methylpyridine, proceeding through N-oxidation, chlorination, and fluorination. Key steps include:

- N-Oxidation : Use hydrogen peroxide in acetic acid at 60–80°C to form N-oxide intermediates.

- Chlorination : React with phosphorus oxychloride (POCl₃) under reflux (110°C) for 6–8 hours to introduce chlorine at the 3-position .

- Difluoromethoxy Introduction : Substitute methoxy groups using HF-pyridine or fluorinating agents like DAST (diethylaminosulfur trifluoride) at −20°C to 0°C .

Yields (~30% overall) depend on solvent choice (e.g., DMF for fluorination) and strict temperature control.

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR quantifies fluorinated groups (e.g., trifluoromethyl at δ −60 to −65 ppm) and confirms substitution patterns .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5%. Mass spectrometry verifies molecular ion peaks (e.g., [M+H⁺] at m/z 262.5) .

- XRD : Resolves crystallographic data for polymorph identification, crucial for reproducibility in bioactivity studies .

Advanced Research Questions

Q. How does the substitution pattern (Cl, CF₃, OCHF₂) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring for Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (80°C) achieves >80% coupling efficiency with aryl boronic acids.

- Steric Effects : The 2-difluoromethoxy group hinders meta-substitution, directing reactions to the 5-position.

- Competitive Side Reactions : Fluoride elimination under basic conditions requires buffered pH (7–8) .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic binding (ΔG ≈ −9.2 kcal/mol) .

- QSAR Models : Train datasets using logP and electrostatic potential maps to predict antimicrobial activity (IC₅₀ ~5 µM against S. aureus) .

- MD Simulations : GROMACS assesses stability in lipid bilayers, revealing improved membrane permeability due to fluorine’s lipophilicity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from metabolic stability differences. Strategies include:

- Metabolite Profiling : LC-MS/MS identifies dechlorinated or hydroxylated derivatives in liver microsomes.

- Prodrug Design : Mask the difluoromethoxy group as a phosphate ester to enhance bioavailability .

- Dose-Response Calibration : Adjust in vivo dosing (e.g., 10 mg/kg in murine models) to account for rapid renal clearance .

Handling and Stability

Q. What protocols ensure safe handling and long-term stability?

- Methodological Answer :

- Storage : Store under argon at −20°C in amber vials to prevent photodegradation.

- Degradation Pathways : Hydrolysis of the difluoromethoxy group occurs in humid environments (t₁/₂ = 14 days at 25°C). Use desiccants like silica gel .

- Safety : PPE (nitrile gloves, goggles) is mandatory; LC-MS monitoring detects airborne particulates during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.